5-Acetamidothiophene-2-sulfonyl fluoride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

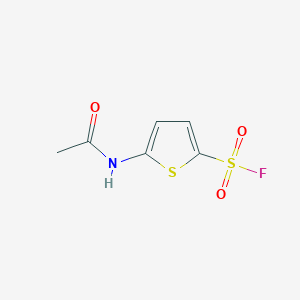

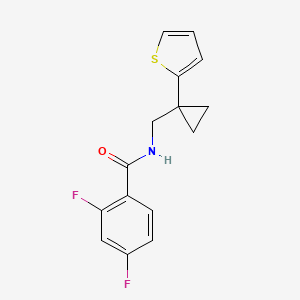

5-Acetamidothiophene-2-sulfonyl fluoride is a chemical compound with the CAS Number: 2247102-40-3 . It has a molecular weight of 223.25 . The IUPAC name for this compound is 5-acetamidothiophene-2-sulfonyl fluoride .

Synthesis Analysis

Fluorosulfonyl radicals have been identified as a new horizon for the synthesis of sulfonyl fluorides . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . Enzymatic synthesis of fluorinated compounds has also gained attention, with the direct formation of the C-F bond by fluorinase being the most effective and promising method .

Molecular Structure Analysis

The InChI code for 5-Acetamidothiophene-2-sulfonyl fluoride is 1S/C6H6FNO3S2/c1-4(9)8-5-2-3-6(12-5)13(7,10)11/h2-3H,1H3,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure.

Chemical Reactions Analysis

Sulfonyl fluorides, such as 5-Acetamidothiophene-2-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

科学研究应用

1. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Sulfonyl fluorides label multiple nucleophilic amino acid residues, making these reagents popular in both chemical biology and medicinal chemistry applications . The reactivity of sulfonyl fluorides nominates this warhead chemotype as a candidate for an external, activation-free general labelling tag . This allows for the synthesis and characterization of a small sulfonyl fluoride library that can be used for tagging tractable targets at nucleophilic residues .

Direct Fluorosulfonylation

Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method provides an overview of recent advances in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .

Organic Synthesis

Sulfonyl fluorides have found widespread applications in organic synthesis . They are used in the construction of various frameworks, mainly focusing on the fluoride–chloride exchange from the corresponding sulfonyl chlorides .

Chemical Biology

In the field of chemical biology, sulfonyl fluorides are used due to their unique reactivity with a range of nucleophiles . They are employed as protease inhibitors, covalent protein modifiers, and covalent protein inhibitors .

Drug Discovery

Sulfonyl fluorides are also used in drug discovery . They are used in the construction of biologically active molecules and versatile synthetic intermediates .

Materials Science

In materials science, sulfonyl fluorides are used due to their unique properties . They are used in the construction of various materials and have found widespread applications .

作用机制

The caries-preventive effect of fluoride is mainly attributed to the effects on demineralization/remineralization at the tooth oral fluids interface . Sub ppm levels of fluoride in saliva are effective in shifting the balance from demineralization, leading to caries, to remineralization . This is attributed to the fluoride-enhanced precipitation of calcium phosphates, and the formation of fluorhydroxyapatite in the dental tissues .

安全和危害

The safety information for 5-Acetamidothiophene-2-sulfonyl fluoride includes the GHS05 and GHS07 pictograms . These pictograms represent specific hazard classes and categories. GHS05 denotes “Corrosion” while GHS07 signifies “Exclamation mark” which represents a variety of hazards including skin and eye irritation, skin sensitization, acute toxicity, and narcotic effects.

属性

IUPAC Name |

5-acetamidothiophene-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO3S2/c1-4(9)8-5-2-3-6(12-5)13(7,10)11/h2-3H,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSWZPXCIQDWLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(S1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-ethoxyethyl)-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2620196.png)

![N-[(4-fluorophenyl)methyl]-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2620197.png)

![2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2620198.png)

![(3aR,7aS)-5-isopropyl-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B2620200.png)

![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2620203.png)

![2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2620218.png)